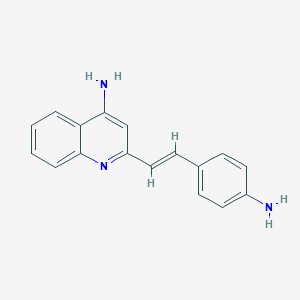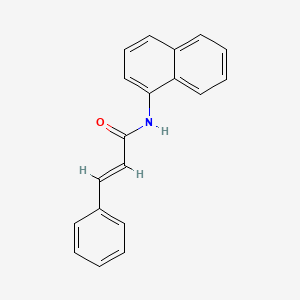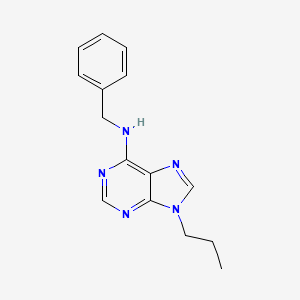![molecular formula C11H11N3O3S B11853009 (R)-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol](/img/structure/B11853009.png)
(R)-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol is a complex organic compound that features a nitrobenzothiazole moiety attached to a pyrrolidin-3-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common method starts with the nitration of benzo[d]thiazole to introduce the nitro group. This is followed by the formation of the pyrrolidin-3-ol ring through cyclization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of ®-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced techniques such as microreactors to control reaction parameters precisely, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches for various diseases.
Medicine
In medicinal chemistry, ®-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol is investigated for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising lead compound for developing new medications.
Industry
In the industrial sector, this compound is explored for its applications in materials science, particularly in the development of advanced polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of ®-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets in biological systems. The nitrobenzothiazole moiety can interact with enzymes and receptors, modulating their activity. The pyrrolidin-3-ol structure can enhance the compound’s binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine
Uniqueness
Compared to similar compounds, ®-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol stands out due to its unique combination of a nitrobenzothiazole moiety and a pyrrolidin-3-ol structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H11N3O3S |
|---|---|
Molecular Weight |
265.29 g/mol |
IUPAC Name |
(3R)-1-(5-nitro-1,3-benzothiazol-2-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H11N3O3S/c15-8-3-4-13(6-8)11-12-9-5-7(14(16)17)1-2-10(9)18-11/h1-2,5,8,15H,3-4,6H2/t8-/m1/s1 |
InChI Key |
UKZGVQVXYGPVKG-MRVPVSSYSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CC1O)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,6-Difluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11852946.png)



![3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11852977.png)






